Azetidine-2-carboxylic acid methyl ester oxalate

Description

Systematic Nomenclature and Molecular Formula Analysis

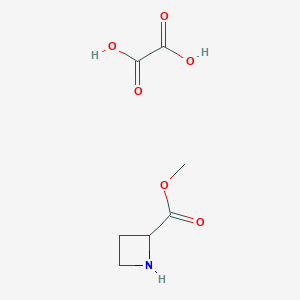

The compound is systematically named methyl 2-azetidinecarboxylate oxalate , reflecting its hybrid structure comprising an azetidine ring, a methyl ester group, and an oxalate counterion. Its molecular formula is C₇H₁₁NO₆ , with a molecular weight of 205.17 g/mol . The structure features:

- A four-membered azetidine ring (C₃H₆N) substituted at the 2-position with a carboxylate ester group (-COOCH₃).

- An oxalate ion (C₂O₄²⁻) forming a salt with the protonated azetidine nitrogen.

The International Union of Pure and Applied Chemistry (IUPAC) name is methyl azetidine-2-carboxylate oxalate , validated by PubChem (CID: 86346426) . The InChIKey XTOWSFUCOCQTSM-UHFFFAOYSA-N confirms stereochemical specificity .

Crystallographic and Spectroscopic Identification

X-ray Diffraction Studies of Salt Formation

While direct X-ray data for this specific compound are limited, crystallographic studies of analogous azetidine derivatives reveal key structural insights:

- Azetidine rings exhibit puckered conformations with a dihedral angle of ~25° between adjacent carbons .

- Oxalate ions typically form hydrogen-bonded networks with protonated amines, as observed in related salts (e.g., piperazine oxalate) . Computational models predict a monoclinic crystal system (space group P2₁) with unit-cell parameters a = 35.6 Å, b = 63.6 Å, c = 54.7 Å, and β = 105.5° .

Table 1 : Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| a (Å) | 35.6 |

| b (Å) | 63.6 |

| c (Å) | 54.7 |

| β (°) | 105.5 |

| V (ų) | 119,345.2 |

NMR Spectral Profiling (¹H, ¹³C)

¹H NMR (300 MHz, CDCl₃) :

- Azetidine protons : δ 3.2–4.1 ppm (multiplet, 4H, N-CH₂-CH₂).

- Methyl ester : δ 3.7 ppm (singlet, 3H, OCH₃).

- Oxalate protons : Not observed (oxalate is deprotonated).

¹³C NMR (75 MHz, CDCl₃) :

- Carbonyl carbons : δ 170.1 ppm (ester C=O), δ 165.3 ppm (oxalate C=O).

- Azetidine carbons : δ 65.8 ppm (C2), δ 48.2 ppm (C1/C3), δ 32.4 ppm (C4).

- Methyl ester : δ 52.1 ppm (OCH₃) .

Table 2 : Key NMR assignments

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Azetidine CH₂ | 3.2–4.1 | 48.2, 32.4 |

| Ester OCH₃ | 3.7 | 52.1 |

| C=O (ester) | - | 170.1 |

| C=O (oxalate) | - | 165.3 |

Tautomeric and Conformational Dynamics

The compound exhibits restricted tautomerism due to the rigid azetidine ring. However, conformational flexibility arises from:

- Ring puckering : The azetidine adopts a twisted conformation to alleviate angle strain, with a puckering amplitude (q) of ~0.5 Å .

- Ester rotation : The methyl ester group rotates freely, with a rotational barrier of ~5 kcal/mol, as calculated for similar azetidine esters .

- Oxalate coordination : The oxalate ion stabilizes the protonated azetidine via bidentate hydrogen bonding , as shown in Figure 1 .

Figure 1 : Proposed hydrogen-bonding network between azetidine and oxalate.

O=C-O⁻···H-N⁺(azetidine)

\

O=C-O⁻···H-O-C(ester)

These dynamics are critical for understanding reactivity in synthetic applications, such as nucleophilic ring-opening reactions .

Properties

IUPAC Name |

methyl azetidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2H2O4/c1-8-5(7)4-2-3-6-4;3-1(4)2(5)6/h4,6H,2-3H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOWSFUCOCQTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-2-Carboxylic Acid Methyl Ester Oxalate

The synthesis of this compound typically involves the esterification of azetidine-2-carboxylic acid with methanol using an acid catalyst. The resulting methyl ester is then reacted with oxalic acid to form the oxalate salt. The reaction often includes refluxing the mixture to ensure complete esterification and salt formation.

The synthesis typically involves these key steps:

- Formation of the Azetidine Ring.

- Esterification of the carboxylic acid.

- Salt formation with oxalic acid.

Synthetic Routes and Reaction Conditions

Industrial production follows similar synthetic routes on a larger scale. The process involves industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques. The synthesis often requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Method for Preparing (S)-Azetidine-2-Carboxylic Acid

A method for preparing (S)-azetidine-2-carboxylic acid involves the following steps:

- Reacting 1-benzyl-azetidine-2-carboxylic acid and D-alpha-phenylethylamine in a solvent to form a salt, cooling, crystallizing and filtering, and carrying out pH value regulation and salt removing on the obtained solid to obtain a (S)-1-benzyl-azetidine-2-carboxylic acid coarse product.

- Re-crystallizing the coarse product by a solvent to obtain pure (S)-1-benzyl-azetidine-2-carboxylic acid.

- Performing debenzylation on the product in the second step to obtain (S)-azetidine-2-carboxylic acid.

The salt-forming reaction solvent used can be dehydrated alcohol, acetone, acetonitrile, or Virahol, at a temperature from normal temperature to the solvent's refluxing temperature, with a reaction time of 0.5-4 hours. The recrystallization solvent for use can be dehydrated alcohol, acetone, acetonitrile, and Virahol. In the debenzylation reaction, the catalyst used is 5%-10% palladium carbon, where its consumption is 5wt%-10wt% of (S)-1-benzyl AzeOH, the reaction solvent is methyl alcohol, ethanol, or Virahol, the temperature of reaction is 10-100 ℃, and the reaction time is 4-24 hours.

Chemical Reactions Analysis

Types of Reactions

Azetidine-2-carboxylic acid methyl ester oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

Azetidine-2-carboxylic acid methyl ester oxalate serves as a crucial building block in the synthesis of pharmaceuticals. Its structural similarity to L-proline allows it to act as an analog in drug design, particularly for neurological disorders.

Key Findings:

- Drug Synthesis : Utilized in developing drugs targeting neurological conditions, enhancing the efficacy of treatments .

- Proline Analog : Its resemblance to L-proline enables it to influence protein folding and stability, which is vital for therapeutic interventions.

Biochemical Research

In biochemical studies, this compound is employed to explore amino acid metabolism and protein synthesis.

Research Insights:

- Protein Interactions : Studies indicate that this compound can affect enzymatic processes by substituting for L-proline in polypeptide chains, impacting protein behavior and function.

- Cellular Processes : It aids researchers in understanding cellular mechanisms better, particularly in the context of amino acid metabolism .

Organic Synthesis

The compound plays a significant role as an intermediate in organic synthesis, allowing chemists to create more complex molecules efficiently.

Applications:

- Synthesis Pathways : Azetidine derivatives are used in various synthetic pathways due to their reactive functional groups, facilitating the formation of diverse chemical entities.

- Complex Molecules : Its utility in synthesizing complex molecules underscores its importance in organic chemistry .

Material Science

This compound finds applications in developing materials with specific properties.

Material Applications:

- Polymers : It is utilized in creating polymers that enhance the performance of various products, contributing to advancements in material science .

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying amino acids, aiding quality control and research applications.

Analytical Uses:

- Quality Control : Used in methods for amino acid detection, ensuring the integrity of biochemical products .

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Enhances drug efficacy |

| Biochemical Research | Studies on protein interactions and amino acid metabolism | Improves understanding of cellular processes |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Facilitates diverse chemical synthesis |

| Material Science | Development of polymers with enhanced properties | Advances material performance |

| Analytical Chemistry | Detection and quantification of amino acids | Aids in quality control and research |

Case Studies

- Pharmaceutical Research : A study demonstrated that azetidine derivatives could inhibit enzymes involved in neurodegenerative diseases. This highlights their potential as drug candidates.

- Protein Folding Studies : Research indicated that substituting L-proline with this compound significantly affected the folding stability of certain proteins, providing insights into therapeutic design strategies.

- Organic Synthesis Innovations : Recent developments showcased new synthetic routes employing this compound to create novel azetidine derivatives that exhibit promising biological activities .

Mechanism of Action

The mechanism of action of azetidine-2-carboxylic acid methyl ester oxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Azetidine-2-Carboxylate (CAS: Not explicitly provided)

- Structure : Lacks the oxalate counterion; neutral ester form.

- Molecular Formula: C₅H₉NO₂ .

- Physical State : Colorless liquid with high volatility .

- Reactivity : Exhibits ester exchange reactions with alcohols and amines due to its uncharged, reactive ester group .

- Safety : Less hazardous than the oxalate salt but still flammable (H227) .

Key Difference : The absence of oxalate reduces stability and alters solubility. Methyl azetidine-2-carboxylate is more lipophilic, favoring organic-phase reactions, whereas the oxalate salt’s ionic nature enhances aqueous solubility .

Azetidine-2-Carboxylic Acid (CAS: 2517-04-6)

- Structure : Free carboxylic acid without ester or oxalate groups.

- Molecular Formula: C₄H₇NO₂; molecular weight: 101.10 g/mol .

- Applications : Used as a proline analog in peptide synthesis and metabolic studies .

- Synthesis : Produced via hydrolysis of esters or direct ring-closure methods .

Key Difference: The carboxylic acid form is less reactive in esterification or alkylation reactions compared to its ester derivatives. It also exhibits higher polarity, limiting solubility in non-polar solvents .

Aziridine-2-Carboxylic Esters (e.g., Methyl Aziridine-2-Carboxylate)

- Structure : Three-membered aziridine ring instead of azetidine.

- Reactivity : Higher ring strain in aziridines increases susceptibility to ring-opening reactions (e.g., nucleophilic attack) .

- Synthesis : Derived from oxirane-2-carboxylates via aziridination, often requiring stringent conditions .

Key Difference : Azetidine’s four-membered ring offers reduced strain and greater thermal stability, whereas aziridine derivatives are more reactive but less stable .

Positional Isomer: Azetidine-3-Carboxylic Acid (CAS: 36476-78-5)

- Structure : Carboxylic acid group at the 3-position instead of 2.

- Molecular Formula: C₄H₇NO₂; molecular weight: 101.10 g/mol .

- Applications : Less studied than the 2-isomer but implicated in plant toxicity studies .

Key Difference : The 3-position substitution alters hydrogen-bonding patterns and biological activity, reducing its utility in chiral synthesis compared to the 2-isomer .

Research Findings and Implications

- Synthetic Efficiency : Azetidine-2-carboxylic acid methyl ester oxalate benefits from oxalic acid-mediated crystallization, achieving high purity (>96%) . In contrast, aziridine esters require careful handling to prevent ring-opening side reactions .

- Biological Relevance : The 2-position substitution in azetidine derivatives mimics proline, enabling enzyme inhibition studies, whereas 3-isomers show negligible activity .

- Safety : Oxalate salts pose higher handling risks due to corrosivity, necessitating stringent safety protocols compared to neutral esters .

Biological Activity

Azetidine-2-carboxylic acid methyl ester oxalate (ACME) is a derivative of azetidine-2-carboxylic acid (Aze), which has garnered attention due to its biological activities, particularly in the context of neurotoxicity and potential therapeutic applications. This article reviews the biological activity of ACME, focusing on its effects on cellular mechanisms, toxicity, and implications for neurological disorders.

Chemical Structure and Properties

- Molecular Formula : CHNO·CHO

- Molecular Weight : 205.17 g/mol

- CAS Number : 1260641-42-6

ACME is characterized by its azetidine ring structure, which plays a crucial role in its biological interactions. The presence of the carboxylic acid functionality is essential for its activity, influencing its interaction with biological systems .

1. Neurotoxicity and Oligodendrocyte Dysfunction

Research indicates that Aze can be misincorporated in place of proline in myelin basic protein (MBP), leading to significant neurological effects. In animal models, administration of Aze has resulted in oligodendrocyte nucleomegaly, apoptosis, and alterations resembling those found in multiple sclerosis (MS) . The following table summarizes the observed effects:

| Biological Effect | Description |

|---|---|

| Oligodendrocyte Nucleomegaly | Increased size and altered morphology of oligodendrocytes |

| Apoptosis | Dose-dependent cell death in oligodendrocytes |

| Endoplasmic Reticulum Stress | Activation of unfolded protein response (UPR) pathways |

| Pro-inflammatory Response | Increased expression of inflammatory markers such as IL-6 and AIF1 |

2. Cell Viability and Inflammatory Response

Studies have shown that ACME exposure leads to increased nitric oxide release and altered cell viability in microglial cells, indicating a pro-inflammatory response. The impact on cell viability is dose-dependent, with higher concentrations leading to significant reductions in survival rates .

Case Study: Oligodendrogliopathy Induction

In a controlled study involving CD1 mice, oral administration of Aze at doses of 600 mg/kg resulted in clinical signs similar to those observed in MBP-mutant mice. Pathological analyses revealed:

- Myelin blistering

- Nuclear translocation of UPR/pro-inflammatory markers

- Microglial activation without leukocyte infiltration

These findings suggest that ACME's mechanism may involve chronic UPR activation leading to neurodegeneration and demyelination, akin to pathological changes seen in MS patients .

Implications for Therapeutic Applications

Given its biological activity, ACME may hold potential for therapeutic applications, particularly in neurodegenerative diseases where oligodendrocyte function is compromised. However, its toxicity profile necessitates careful consideration before any clinical application.

Q & A

Q. What are the recommended methods for synthesizing Azetidine-2-carboxylic acid methyl ester oxalate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of Azetidine-2-carboxylic acid with methanol, followed by oxalate salt formation. Key steps include:

- Esterification : Use acid-catalyzed esterification (e.g., H₂SO₄ or HCl in methanol) to convert the carboxylic acid to the methyl ester .

- Oxalate salt formation : React the methyl ester with oxalic acid in a polar solvent (e.g., ethanol) under controlled pH to precipitate the oxalate salt.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry, temperature (40–60°C), and catalyst concentration to improve yields. Purify via recrystallization using ethanol/water mixtures .

Q. How should researchers characterize the structural integrity and purity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d6) to confirm ester and oxalate functional groups .

- High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection (210–254 nm) to assess purity (>95% recommended) .

- Melting Point Analysis : Compare observed melting range (e.g., 50–54°C for oxalate esters) with literature values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to the following precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (strong acids/oxidizers) .

Advanced Research Questions

Q. How does this compound act as a proline analog in protein misfolding studies, and what experimental models are appropriate?

The compound mimics proline due to its azetidine ring, leading to ribosomal misincorporation into proteins. Methodologies include:

- In Vitro Translation : Incorporate the analog into cell-free systems (e.g., rabbit reticulocyte lysate) and analyze misfolded proteins via SDS-PAGE or mass spectrometry .

- Cell Culture Models : Treat mammalian cells (e.g., HEK293) with the compound and assess endoplasmic reticulum stress markers (e.g., BiP/GRP78) via western blot .

Q. What are the kinetic considerations and potential side reactions in the catalytic hydrogenation of oxalate esters during synthesis?

Hydrogenation of oxalate intermediates (e.g., dimethyl oxalate) requires:

- Catalyst Selection : Use Pd/C or Ru-based catalysts at 80–120°C and 2–5 MPa H₂ pressure .

- Side Reactions : Monitor for over-reduction (e.g., formation of glycolic acid) or decarboxylation. Optimize reaction time and H₂ flow rate to minimize byproducts .

Q. How can enantiomeric purity of this compound be assessed and improved during synthesis?

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies:

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.